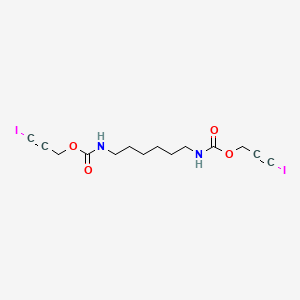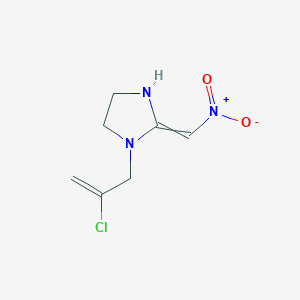
1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine typically involves the reaction of an imidazolidine derivative with a chlorinated alkene and a nitro compound. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine can undergo various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloroprop-2-en-1-yl)-2-(methylidene)imidazolidine
- 1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)pyrrolidine
Uniqueness
1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine is unique due to the presence of both a nitromethylidene group and a chlorinated alkene, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
56611-93-9 |
|---|---|
Fórmula molecular |
C7H10ClN3O2 |
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
1-(2-chloroprop-2-enyl)-2-(nitromethylidene)imidazolidine |
InChI |
InChI=1S/C7H10ClN3O2/c1-6(8)4-10-3-2-9-7(10)5-11(12)13/h5,9H,1-4H2 |
Clave InChI |
CKCZUVCFXDRIQD-UHFFFAOYSA-N |
SMILES canónico |
C=C(CN1CCNC1=C[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



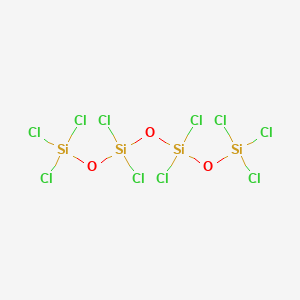

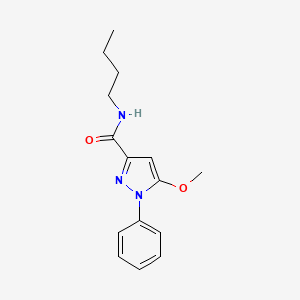
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
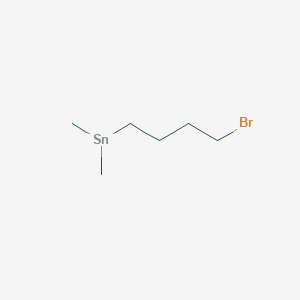
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
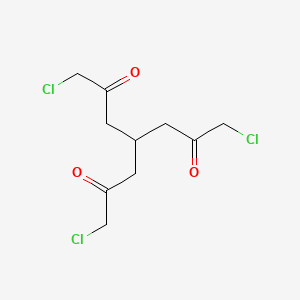
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)
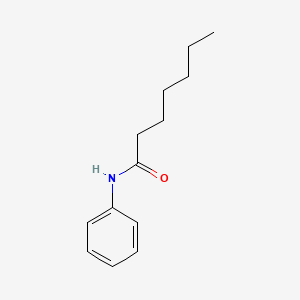
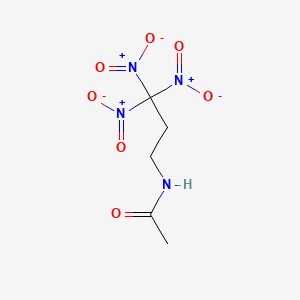
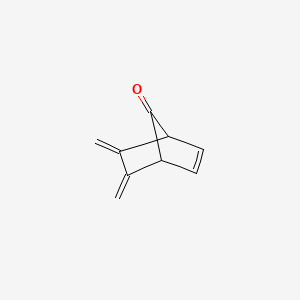
![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
